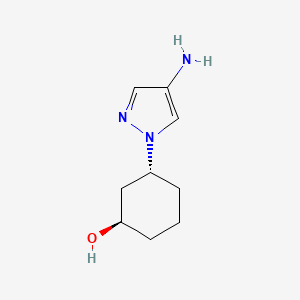
Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is a synthetic organic compound that features a cyclohexane ring substituted with a pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods such as hydrogenation of benzene or cycloaddition reactions.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Substitution Reactions: The amino group can be introduced through substitution reactions using appropriate reagents such as amines and catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, high-pressure hydrogenation, and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions
Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Drug Development: Exploration of its pharmacological properties for therapeutic applications.
Medicine
Antimicrobial Agents: Investigation of its antimicrobial activity against various pathogens.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Material Science: Application in the synthesis of advanced materials with specific properties.
Agriculture: Use as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rel-(1R,3R)-3-(4-hydroxy-1H-pyrazol-1-yl)cyclohexan-1-ol
- Rel-(1R,3R)-3-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol
Uniqueness
Rel-(1R,3R)-3-(4-amino-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to the presence of the amino group on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
(1R,3R)-3-(4-aminopyrazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H15N3O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8-9,13H,1-4,10H2/t8-,9-/m1/s1 |
Clé InChI |
YYRGVLRUQOTMDP-RKDXNWHRSA-N |
SMILES isomérique |
C1C[C@H](C[C@@H](C1)O)N2C=C(C=N2)N |
SMILES canonique |
C1CC(CC(C1)O)N2C=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


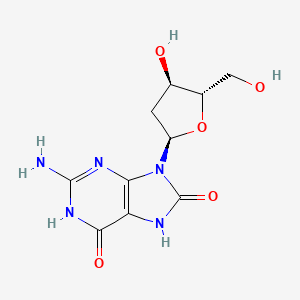
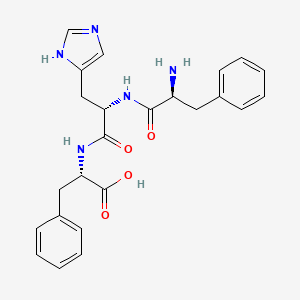

![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
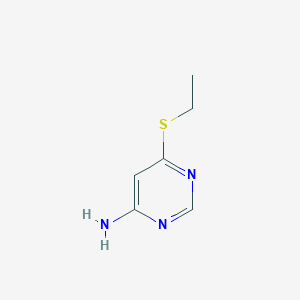
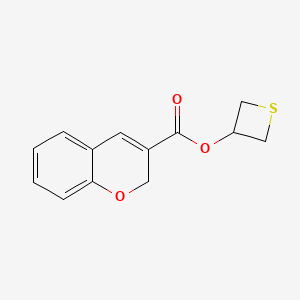
![N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide](/img/structure/B12935065.png)
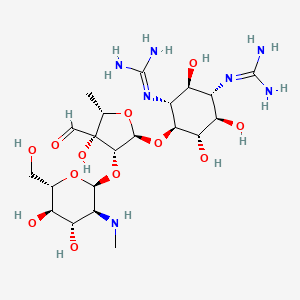
![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)
![2-[2-[2-(1,3-Benzodioxol-5-yl)ethenyl]-5-nitroimidazol-1-yl]ethanol](/img/structure/B12935086.png)
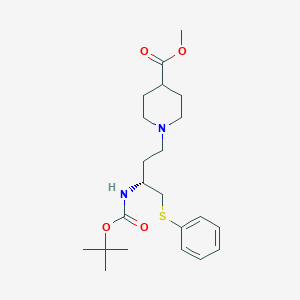
![1-[7-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12935102.png)
![6,12-Diphenyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12935109.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
